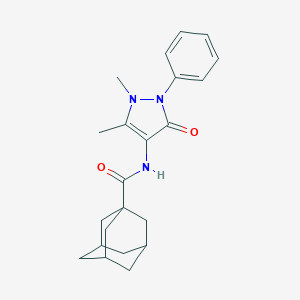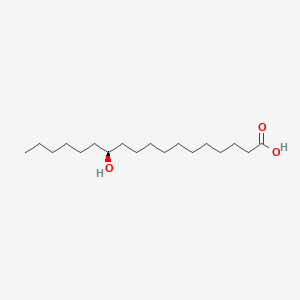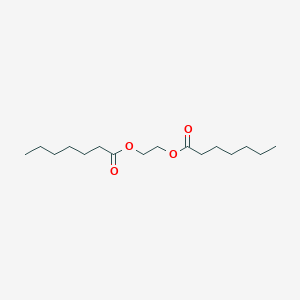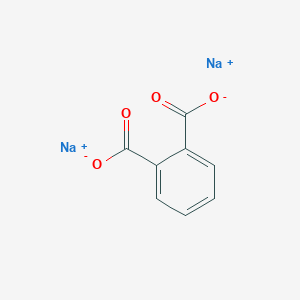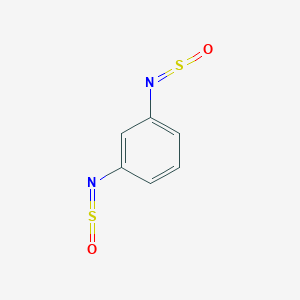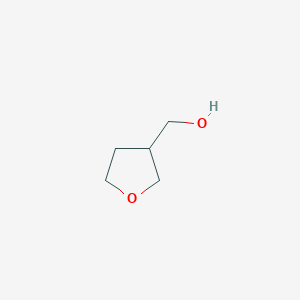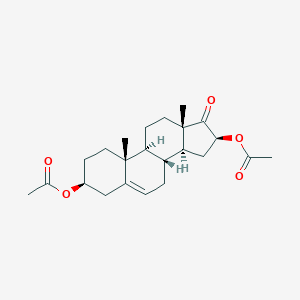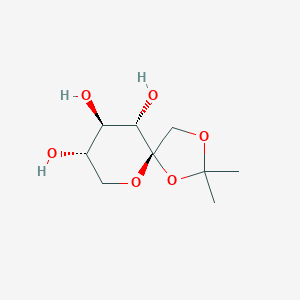
alpha-l-Sorbopyranose, 1,2-O-(1-methylethylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-l-Sorbopyranose, 1,2-O-(1-methylethylidene)-, commonly known as isomaltulose, is a non-cariogenic disaccharide that is derived from sucrose. It is a low glycemic index carbohydrate that is slowly digested and absorbed in the small intestine. Isomaltulose has been extensively studied for its potential use as a dietary supplement and functional food ingredient due to its unique properties.
Mécanisme D'action
Isomaltulose is slowly digested and absorbed in the small intestine, leading to a gradual increase in blood glucose levels. This slow release of glucose has been shown to improve insulin sensitivity and reduce the risk of developing type 2 diabetes. Isomaltulose has also been shown to increase fat oxidation and decrease fat storage, making it a potential candidate for weight management.
Biochemical and Physiological Effects:
Isomaltulose has been shown to have numerous biochemical and physiological effects. It has been shown to improve cognitive function and reduce mental fatigue, making it a potential candidate for use in sports nutrition. Isomaltulose has also been shown to improve exercise performance and reduce muscle damage, making it a potential candidate for use in sports drinks.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using isomaltulose in lab experiments is its low glycemic index, which allows for a slow release of glucose into the bloodstream. This can help to reduce the risk of confounding variables in experiments that involve glucose metabolism. However, one limitation of using isomaltulose in lab experiments is its high cost compared to other carbohydrates.
Orientations Futures
There are numerous future directions for research on isomaltulose. One potential area of research is its use as a prebiotic, as it has been shown to selectively stimulate the growth of beneficial bacteria in the gut. Another potential area of research is its use in sports nutrition, as it has been shown to improve exercise performance and reduce muscle damage. Additionally, further research is needed to explore the potential benefits of isomaltulose in the treatment of inflammatory diseases.
Méthodes De Synthèse
Isomaltulose can be synthesized by enzymatic conversion of sucrose using the enzyme alpha-glucosyltransferase. The process involves the transfer of a glucose molecule from sucrose to fructose, resulting in the formation of isomaltulose.
Applications De Recherche Scientifique
Isomaltulose has been studied for its potential use in various scientific applications. It has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases. It has also been studied for its potential use as a prebiotic, as it can selectively stimulate the growth of beneficial bacteria in the gut.
Propriétés
Numéro CAS |
18604-34-7 |
|---|---|
Nom du produit |
alpha-l-Sorbopyranose, 1,2-O-(1-methylethylidene)- |
Formule moléculaire |
C9H16O6 |
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
(5S,6S,7R,8S)-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7,8-triol |
InChI |
InChI=1S/C9H16O6/c1-8(2)14-4-9(15-8)7(12)6(11)5(10)3-13-9/h5-7,10-12H,3-4H2,1-2H3/t5-,6+,7-,9-/m0/s1 |
Clé InChI |
NCPKAWHTYZABFG-XQXXSGGOSA-N |
SMILES isomérique |
CC1(OC[C@]2(O1)[C@H]([C@@H]([C@H](CO2)O)O)O)C |
SMILES |
CC1(OCC2(O1)C(C(C(CO2)O)O)O)C |
SMILES canonique |
CC1(OCC2(O1)C(C(C(CO2)O)O)O)C |
Autres numéros CAS |
18604-34-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




